4-((Tetrahydrofuran-3-yl)methoxy)butane-1-sulfonyl chloride
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Overview
Description
4-((Tetrahydrofuran-3-yl)methoxy)butane-1-sulfonyl chloride: is a chemical compound with the following structure:
C9H17ClO4S
It consists of a butane backbone with a tetrahydrofuran (THF) group attached via an ether linkage and a sulfonyl chloride functional group. Let’s break down its features:
Butane Backbone: The four-carbon alkane chain provides flexibility and solubility.
Tetrahydrofuran (THF) Group: THF is a cyclic ether with a five-membered ring containing four carbon atoms and one oxygen atom. It imparts reactivity and potential for complexation.
Sulfonyl Chloride Functional Group: The sulfonyl chloride (SO2Cl) moiety is a strong electrophile, often used in synthetic chemistry.
Preparation Methods
Synthetic Routes
The synthesis of 4-((Tetrahydrofuran-3-yl)methoxy)butane-1-sulfonyl chloride involves introducing the sulfonyl chloride group onto the THF-containing butane scaffold. Common synthetic routes include:
-
Direct Sulfonation
- Reacting butane-1,4-diol with thionyl chloride (SOCl2) to form the sulfonyl chloride derivative.
- Subsequent treatment with tetrahydrofuran yields the desired compound.
-
Sulfonylation of THF
- Starting with tetrahydrofuran, sulfonylation can occur using various reagents (e.g., chlorosulfonic acid, sulfur trioxide).
- The resulting sulfonyl THF is then reacted with butane-1,4-diol to form the target compound.
Industrial Production
Industrial-scale production typically involves optimized versions of the above methods, ensuring high yield and purity.
Chemical Reactions Analysis
Reactivity
Electrophilic Aromatic Substitution: Due to the aromaticity of the THF ring, this compound can undergo electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The sulfonyl chloride group is susceptible to nucleophilic attack.
Common Reagents and Conditions
Sulfonylation: Chlorosulfonic acid, sulfur trioxide, or thionyl chloride.
THF Ring Opening: Alkali metal hydroxides (e.g., NaOH) or strong bases.
Major Products
Sulfonyl THF Derivatives: Various sulfonyl THF compounds, depending on substitution patterns.
Scientific Research Applications
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for potential drug candidates due to its reactivity and structural features.
Polymer Chemistry: Incorporation into polymers for specific properties.
Mechanism of Action
Target Interaction: The sulfonyl chloride group can react with nucleophiles (e.g., amino acids, proteins) in biological systems.
Pathways: Activation of specific pathways or inhibition of enzymatic processes.
Comparison with Similar Compounds
Uniqueness: The combination of THF, sulfonyl chloride, and butane moieties distinguishes it from other compounds.
Similar Compounds: Examples include other sulfonyl chlorides, THF derivatives, and alkylating agents.
Properties
Molecular Formula |
C9H17ClO4S |
---|---|
Molecular Weight |
256.75 g/mol |
IUPAC Name |
4-(oxolan-3-ylmethoxy)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO4S/c10-15(11,12)6-2-1-4-13-7-9-3-5-14-8-9/h9H,1-8H2 |
InChI Key |
SVFBOQQNWGHCSN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1COCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
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